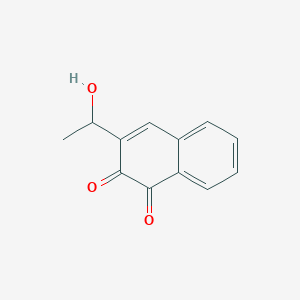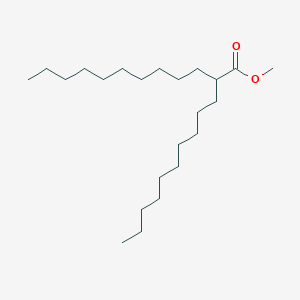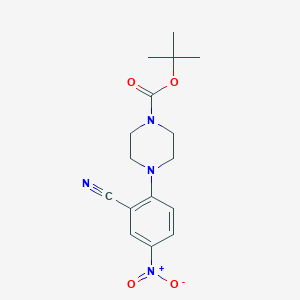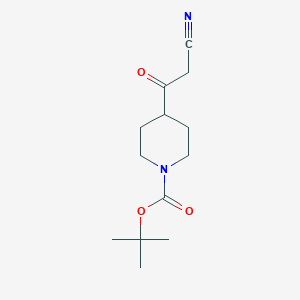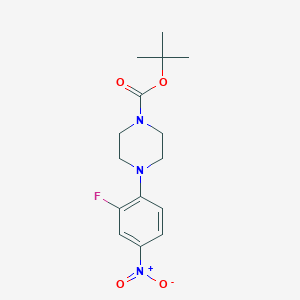![molecular formula C6H4N2O4 B153328 Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI) CAS No. 127574-18-9](/img/structure/B153328.png)
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI), commonly known as PDI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and diverse pharmacological properties, which make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of PDI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response and cancer progression. PDI has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of xanthine oxidase, which generates reactive oxygen species that contribute to oxidative stress.
Biochemical and Physiological Effects:
PDI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PDI has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PDI has several advantages for lab experiments, including its stability and solubility in various solvents. It can be easily synthesized in high purity and yield, making it a cost-effective compound for research. However, PDI has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by modifying the structure of PDI or by using drug delivery systems.
Orientations Futures
There are several future directions for the research on PDI. One potential direction is the development of PDI-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the investigation of PDI as a potential chemotherapeutic agent for the treatment of cancer. Additionally, the development of PDI analogs with improved pharmacokinetic properties and bioavailability is an area of active research.
Méthodes De Synthèse
The synthesis of PDI involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting intermediate is then cyclized to form PDI. This synthesis method has been optimized to yield high purity and yield of PDI.
Applications De Recherche Scientifique
PDI has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. PDI has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
127574-18-9 |
|---|---|
Formule moléculaire |
C6H4N2O4 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3,7-dihydro-1H-pyrano[3,4-d]imidazole-2,4,6-trione |
InChI |
InChI=1S/C6H4N2O4/c9-3-1-2-4(5(10)12-3)8-6(11)7-2/h1H2,(H2,7,8,11) |
Clé InChI |
NMXZCDVGYFGKOA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
SMILES canonique |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
Synonymes |
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



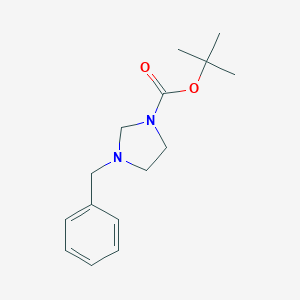
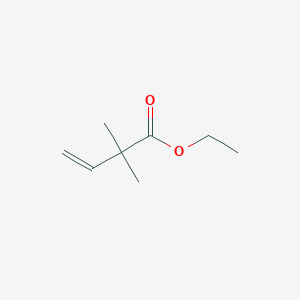
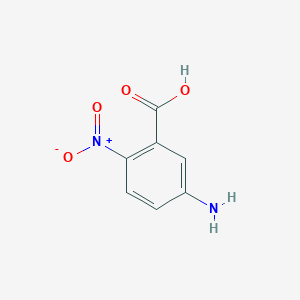
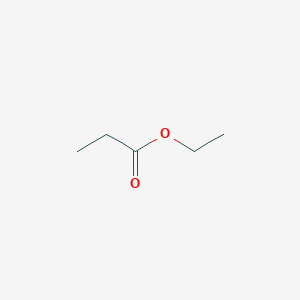
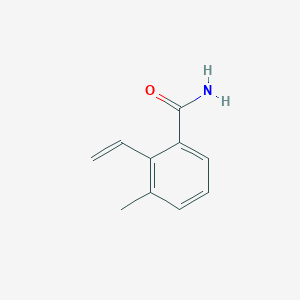
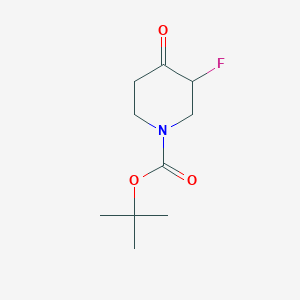
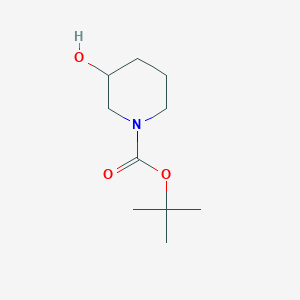
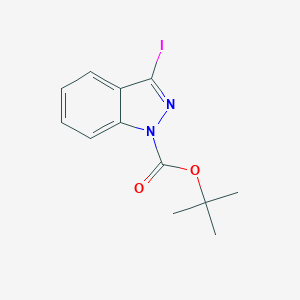
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
